molecular formula C25H19F2NO3 B2764390 1-Benzyl-3-(4-ethoxybenzoyl)-6,8-difluoro-1,4-dihydroquinolin-4-one CAS No. 866016-63-9

1-Benzyl-3-(4-ethoxybenzoyl)-6,8-difluoro-1,4-dihydroquinolin-4-one

Cat. No.: B2764390
CAS No.: 866016-63-9
M. Wt: 419.428
InChI Key: UPIMUEVSXADSOE-UHFFFAOYSA-N
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Description

1-Benzyl-3-(4-ethoxybenzoyl)-6,8-difluoro-1,4-dihydroquinolin-4-one is a synthetic quinolone derivative characterized by a benzyl group at the N1 position, a 4-ethoxybenzoyl moiety at C3, and fluorine atoms at C6 and C7. The ethoxy group in the C3 substituent may enhance lipophilicity, influencing membrane permeability, while the difluoro substitutions at C6 and C8 are associated with improved potency in analogous compounds .

Properties

IUPAC Name

1-benzyl-3-(4-ethoxybenzoyl)-6,8-difluoroquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19F2NO3/c1-2-31-19-10-8-17(9-11-19)24(29)21-15-28(14-16-6-4-3-5-7-16)23-20(25(21)30)12-18(26)13-22(23)27/h3-13,15H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPIMUEVSXADSOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3F)F)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-(4-ethoxybenzoyl)-6,8-difluoro-1,4-dihydroquinolin-4-one typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethoxybenzoyl chloride, benzylamine, and 6,8-difluoroquinoline.

    Formation of Intermediate: The first step involves the acylation of benzylamine with 4-ethoxybenzoyl chloride to form an intermediate benzamide.

    Cyclization: The intermediate undergoes cyclization with 6,8-difluoroquinoline under acidic conditions to form the quinolone core.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing automated purification systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-(4-ethoxybenzoyl)-6,8-difluoro-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinolone ring, potentially altering its biological activity.

    Substitution: Halogen atoms (fluorine) on the quinolone ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinolone N-oxides, while reduction could produce dihydroquinolones.

Scientific Research Applications

1-Benzyl-3-(4-ethoxybenzoyl)-6,8-difluoro-1,4-dihydroquinolin-4-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities.

    Biology: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating bacterial infections, cancer, and other diseases.

    Industry: It may be used in the development of new pharmaceuticals or as a precursor in the synthesis of other active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(4-ethoxybenzoyl)-6,8-difluoro-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. These targets could include:

    Enzymes: The compound may inhibit or activate enzymes involved in critical biological pathways.

    Receptors: It might bind to receptors on cell surfaces, modulating signal transduction pathways.

    DNA/RNA: The compound could intercalate with DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Key Observations:

  • N1 Substituent: The benzyl group in the target compound and compound 83 increases steric bulk compared to hexyl (82) or cyclopropyl (ACI-INT-569). While cyclopropyl is optimal for gyrase binding in clinical fluoroquinolones, benzyl may reduce potency but improve pharmacokinetic stability .
  • C3 Substituent : The 4-ethoxybenzoyl group in the target compound is less lipophilic than naphthalene-1-carbonyl (82, 83) but may offer better solubility. The ethoxy group could also modulate electron density, affecting DNA-enzyme interactions .
  • C6/C8 Substitutions: The 6,8-difluoro pattern in the target compound mirrors third-generation fluoroquinolones (e.g., sparfloxacin), which exhibit broad-spectrum activity. However, the absence of a C7 basic group (e.g., piperazinyl) may limit Gram-negative coverage .

Structure-Activity Relationships (SAR)

  • Fluoro Substitutions: The 6,8-difluoro configuration enhances DNA gyrase inhibition by stabilizing drug-enzyme interactions, as seen in Domagala et al. (1988) . However, the lack of a C7 substituent (e.g., ethylamino) in the target compound may reduce potency against topoisomerase IV.
  • C3 Modifications : Ethoxybenzoyl’s electron-donating ethoxy group may weaken bacterial efflux pump recognition compared to naphthalene-carbonyl, which is highly hydrophobic .

Biological Activity

1-Benzyl-3-(4-ethoxybenzoyl)-6,8-difluoro-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the quinolone family, which is recognized for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry due to its antibacterial, antiviral, and anticancer properties.

Chemical Structure and Properties

The compound's structure can be described by its IUPAC name and chemical formula:

  • IUPAC Name : 1-benzyl-3-(4-ethoxybenzoyl)-6,8-difluoroquinolin-4-one
  • Molecular Formula : C25H19F2NO3C_{25}H_{19}F_2NO_3
  • Molecular Weight : 429.43 g/mol

The presence of the ethoxy group enhances its lipophilicity, potentially improving bioavailability and interaction with biological targets compared to other quinolone derivatives.

Antibacterial Properties

Quinolones are well-known for their antibacterial activities. Research indicates that 1-Benzyl-3-(4-ethoxybenzoyl)-6,8-difluoro-1,4-dihydroquinolin-4-one exhibits significant antibacterial effects against various strains of bacteria. The mechanism often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are crucial for DNA replication and transcription.

Antiviral Activity

Studies have suggested that quinolone derivatives may also possess antiviral properties. The specific antiviral activity of this compound is under investigation, with preliminary findings indicating potential efficacy against certain viral infections through mechanisms that may involve interference with viral replication processes.

Anticancer Potential

The anticancer properties of this compound are being explored in various studies. Initial research indicates that it may induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival. The compound's ability to intercalate with DNA could also play a role in its anticancer activity by disrupting normal cellular functions.

The biological activity of 1-Benzyl-3-(4-ethoxybenzoyl)-6,8-difluoro-1,4-dihydroquinolin-4-one is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with various receptors on cell surfaces, influencing signal transduction.
  • DNA Intercalation : The ability to intercalate with DNA may disrupt gene expression and protein synthesis .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar quinolone derivatives:

Compound NameStructureBiological Activity
1-Benzyl-3-(4-methoxybenzoyl)-6,8-difluoro-1,4-dihydroquinolin-4-oneStructureModerate antibacterial activity
1-Benzyl-3-(4-chlorobenzoyl)-6,8-difluoro-1,4-dihydroquinolin-4-oneStructureHigh antiviral potential
1-Benzyl-3-(4-nitrobenzoyl)-6,8-difluoro-1,4-dihydroquinolin-4-oneStructureSignificant anticancer properties

The unique ethoxy substitution in 1-Benzyl-3-(4-ethoxybenzoyl)-6,8-difluoro-1,4-dihydroquinolin-4-one may enhance its pharmacological profile compared to these derivatives .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of this compound:

  • Antibacterial Efficacy Study : A recent study demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to leading antibiotics.
  • Anticancer Activity Assessment : In vitro tests showed that treatment with this compound resulted in a significant reduction in cell viability of breast cancer cell lines (MCF7), indicating strong potential as an anticancer agent.
  • Mechanistic Insights : Further research utilizing molecular docking studies has provided insights into how the compound interacts at the molecular level with target proteins involved in disease pathways.

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